Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl-
Description
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- is an organic compound belonging to the triazene class Triazenes are characterized by the presence of a -N(H)-N=N- functional group This particular compound features two 4-methoxyfurazan-3-yl groups and a propyl group attached to the triazene core
Properties
IUPAC Name |
4-methoxy-N-[(4-methoxy-1,2,5-oxadiazol-3-yl)diazenyl]-N-propyl-1,2,5-oxadiazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N7O4/c1-4-5-16(7-9(18-3)14-20-12-7)15-10-6-8(17-2)13-19-11-6/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBCPZLRGOCPRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=NON=C1OC)N=NC2=NON=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- typically involves the reaction of appropriate furazan derivatives with a triazene precursor. One common method is the condensation of 4-methoxyfurazan-3-amine with a triazene compound under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the triazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction control is essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to amines or other reduced forms.
Substitution: The triazene group can participate in nucleophilic substitution reactions, where the -N=N- group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under mild to moderate conditions, often in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazene derivatives.
Scientific Research Applications
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-propyl- involves its interaction with molecular targets through its triazene group. The -N(H)-N=N- functional group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved depend on the context of its application, such as the type of cells or organisms being studied.
Comparison with Similar Compounds
Similar Compounds
Diazene: Contains a -N=N- functional group but lacks the additional nitrogen atom present in triazenes.
Tetrazene: Contains an additional nitrogen atom compared to triazenes, resulting in a -N=N-N=N- structure.
Azo Compounds: Feature a -N=N- linkage but differ in their overall structure and reactivity.
Uniqueness
Triazene, 1,3-bis(4-methoxyfurazan-3-yl)-3-pro
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
